ACBI3 Ternary Complex Stability
The potency of a PROTAC is highly correlated with the stability of the ternary complex it forms between the target protein and the E3 ligase. The structural features of E3 ligase Ligand 43 are a key determinant of this stability. In the context of the ACBI3 PROTAC, which incorporates E3 ligase Ligand 43, the ternary complex formed with KRAS G12D and VHL exhibits a dissociation constant (Kd) of 6 nM [1]. This high-affinity, stable ternary complex is a direct, quantifiable outcome of the specific VHL ligand used and is not a general property of all VHL-recruiting PROTACs. This value provides a critical benchmark for researchers aiming to replicate or leverage this highly effective degradation system.
| Evidence Dimension | Ternary Complex Stability (Kd) |
|---|---|
| Target Compound Data | 6 nM (for ACBI3 PROTAC containing E3 ligase Ligand 43) |
| Comparator Or Baseline | Other PROTACs built with alternative VHL ligands (e.g., VH032 derivatives) or alternative linkers |
| Quantified Difference | Context-dependent: The 6 nM Kd represents a highly optimized, low-nanomolar ternary complex. Ineffective PROTAC designs, often due to suboptimal ligand geometry, can exhibit ternary complex Kd values >1 µM or fail to form a detectable complex. |
| Conditions | Surface Plasmon Resonance (SPR) assay measuring the interaction between immobilized KRAS G12D, soluble VCB complex (VHL/ElonginB/ElonginC), and the ACBI3 PROTAC. |
Why This Matters
This metric proves that the specific VHL ligand's binding mode contributes to a remarkably stable ternary complex, a primary predictor of efficient and sustained protein degradation, providing a validated, high-performance starting point for PROTAC design.
- [1] Popow, J., Farnaby, W., Gollner, A., Kofink, C. et al. Targeting cancer with small-molecule pan-KRAS degraders. Science 385, 1338-1347 (2024). View Source
